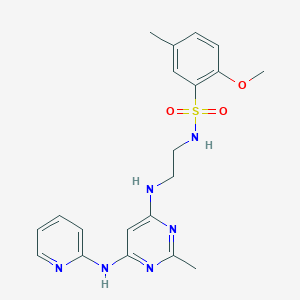

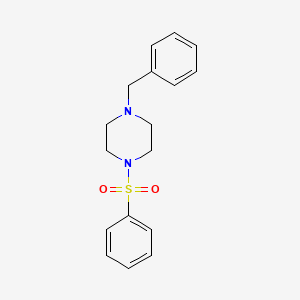

![molecular formula C20H19Cl2N3O3S2 B2433276 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 324541-10-8](/img/structure/B2433276.png)

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, also known as AC-93253, is a chemical compound that has been studied for its potential applications in cancer treatment.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Development

Research has demonstrated the synthesis of novel compounds through various chemical reactions involving chloroethyl, sulfamoyl, phenyl, and thiazolyl groups, leading to the development of advanced polymers. For example, transparent aromatic polyimides with high refractive indices and low birefringence, exhibiting good thermomechanical stabilities, have been synthesized from compounds containing thiophenyl-substituted benzidines, showcasing the potential of such chemical frameworks in creating materials with desirable optical and mechanical properties (Tapaswi et al., 2015).

Catalysis and Chemical Reactions

The use of specific compounds as catalysts in cyclization reactions has been explored, such as the palladium(II)-catalyzed cyclization of aziridines and sulfur diimides, leading to the formation of imidazolidinethiones. This highlights the role of such compounds in facilitating complex chemical transformations, which could be crucial in synthesizing new chemical entities with potential applications in various fields (Baeg & Alper, 1994).

Enzyme Inhibition Studies

Investigations into the inhibitory effects of aromatic sulfonamide compounds on carbonic anhydrase enzymes have shown promising results. Compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide exhibit nanomolar inhibitory concentrations against various carbonic anhydrase isoenzymes, indicating their potential in therapeutic applications and biochemical research (Supuran et al., 2013).

Development of Thermally Stable Polymers

Research into the synthesis of thermally stable polymers, such as aromatic poly(sulfone sulfide amide imide)s, has been conducted using compounds that contain flexible sulfone, sulfide, and amide units. These studies contribute to the advancement of materials science by providing insights into the design and synthesis of polymers with enhanced thermal stability and desirable physical properties (Mehdipour-Ataei & Hatami, 2007).

Fluorescent Probe Development

The design and synthesis of novel fluorescent probes, such as those based on benzothiazole, for the detection of biological molecules like cysteine, have been explored. These studies highlight the application of such chemical frameworks in developing sensitive and selective probes for biochemical analysis and imaging, with potential implications in medical diagnostics and research (Yu et al., 2018).

Eigenschaften

IUPAC Name |

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3O3S2/c21-10-12-25(13-11-22)30(27,28)17-8-6-16(7-9-17)19(26)24-20-23-18(14-29-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNJPUHOZKLPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2433197.png)

![1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2433198.png)

![5-methoxy-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433202.png)

![1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride](/img/structure/B2433210.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide](/img/structure/B2433213.png)

![2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile](/img/structure/B2433214.png)